molecular formula C18H21BrN2O4S B5699382 N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide

N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide

Cat. No. B5699382
M. Wt: 441.3 g/mol
InChI Key: LJIZXXIJFMYXOJ-RGVLZGJSSA-N
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Description

N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide, also known as BIMBH, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide exerts its biological effects through a variety of mechanisms. In cancer cells, N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. In inflammation, N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide inhibits the NF-κB pathway and reduces the production of pro-inflammatory cytokines. In bacteria, N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide disrupts the bacterial cell membrane and inhibits bacterial growth. In plants, N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide inhibits the activity of key enzymes involved in photosynthesis and respiration.
Biochemical and Physiological Effects:
N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide has been shown to have a range of biochemical and physiological effects. In cancer cells, N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide inhibits cell proliferation and induces cell death. In inflammation, N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide reduces the production of pro-inflammatory cytokines and inhibits the recruitment of immune cells to the site of inflammation. In bacteria, N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide disrupts the bacterial cell membrane and inhibits bacterial growth. In plants, N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide inhibits the activity of key enzymes involved in photosynthesis and respiration.

Advantages and Limitations for Lab Experiments

N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide has several advantages for laboratory experiments. It is easy to synthesize and has a high purity. It is also stable under a range of conditions and can be stored for long periods of time. However, N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide has some limitations for lab experiments. It is toxic to cells at high concentrations, which can limit its use in certain assays. It also has low solubility in aqueous solutions, which can limit its use in some experiments.

Future Directions

There are several future directions for research on N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide. One area of interest is the development of N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide-based drugs for the treatment of cancer and inflammation. Another area of interest is the use of N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide as a herbicide and fungicide in agriculture. Additionally, N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide could be used as a precursor for the synthesis of new metal-organic frameworks with potential applications in catalysis and gas storage. Further research is needed to fully understand the potential applications of N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide in these and other fields.
In conclusion, N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide, or N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide, is a versatile chemical compound with potential applications in medicine, agriculture, and material science. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide in these and other fields.

Synthesis Methods

N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide can be synthesized through a reaction between 3-bromo-4-isopropoxy-5-methoxybenzaldehyde and 4-methylbenzenesulfonylhydrazide in the presence of a catalyst. The resulting product is a yellow crystalline solid that is soluble in organic solvents.

Scientific Research Applications

N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide has been shown to have anti-cancer, anti-inflammatory, and anti-bacterial properties. In agriculture, N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide has been found to have herbicidal and fungicidal effects. In material science, N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide has been used as a precursor for the synthesis of metal-organic frameworks.

properties

IUPAC Name

N-[(E)-(3-bromo-5-methoxy-4-propan-2-yloxyphenyl)methylideneamino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O4S/c1-12(2)25-18-16(19)9-14(10-17(18)24-4)11-20-21-26(22,23)15-7-5-13(3)6-8-15/h5-12,21H,1-4H3/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJIZXXIJFMYXOJ-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C(=C2)Br)OC(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=C(C(=C2)Br)OC(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-{(E)-[3-bromo-5-methoxy-4-(propan-2-yloxy)phenyl]methylidene}-4-methylbenzenesulfonohydrazide

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